molecular formula C20H30N2O3 B2409219 Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate CAS No. 1797259-58-5

Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate

Cat. No.: B2409219
CAS No.: 1797259-58-5
M. Wt: 346.471
InChI Key: AUWHWNBVZGSWRT-UHFFFAOYSA-N
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Description

“Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate” is a chemical compound with the CAS number 1797259-58-5 . It has a molecular weight of 346.46 and a molecular formula of C20H30N2O3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H30N2O3/c1-19(2)11-6-13-22(14-12-19)18(24)21-16-9-7-15(8-10-16)20(3,4)17(23)25-5/h7-10H,6,11-14H2,1-5H3,(H,21,24) . This indicates that the molecule contains a dimethylazepane ring, which is attached to a phenyl ring through a carbonyl group. The phenyl ring is further substituted with a methyl 2-methylpropanoate group .

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could interact with biological systems through the amide and ester functional groups, but this would depend on the specific context .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

methyl 2-[4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2)11-6-13-22(14-12-19)18(24)21-16-9-7-15(8-10-16)20(3,4)17(23)25-5/h7-10H,6,11-14H2,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWHWNBVZGSWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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